Dihydrobiochanin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83920-62-1 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3 |
InChI Key |
XPZQBSCTDLGDBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
Synonyms |
Dihydrobiochanin A |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Dihydrobiochanin A Discovery and Isolation from Red Clover
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Dihydrobiochanin A, a significant metabolite of the red clover isoflavone, Biochanin A. The document details the biotransformation of Biochanin A by intestinal microflora, outlines experimental protocols for its synthesis and isolation, presents key quantitative data, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: From Red Clover to a Bioactive Metabolite
Red clover (Trifolium pratense) is a well-known medicinal plant rich in isoflavones, particularly Biochanin A and formononetin. While Biochanin A itself exhibits a range of biological activities, its metabolism in the human gut leads to the formation of this compound, a compound with its own distinct physiological effects. The discovery of this metabolic conversion was a pivotal step in understanding the full spectrum of red clover's therapeutic potential.
The initial realization that isoflavones from dietary sources undergo significant transformation by the gut microbiota opened a new frontier in nutritional science and pharmacology. Early studies investigating the fate of ingested isoflavones revealed that the gut microbiome plays a crucial role in their bioavailability and ultimate biological activity. It was in this context that this compound was identified as a key metabolite of Biochanin A.
Discovery of this compound: A Product of Microbial Metabolism
The discovery of this compound is intrinsically linked to the study of isoflavone metabolism by the human gut microbiota. It is not typically isolated directly from red clover in significant quantities but is rather a product of biotransformation after ingestion of its precursor, Biochanin A.
Key findings in the discovery process include:
-
Identification as a Metabolite: Seminal studies on the metabolism of isoflavones by human and animal gut flora identified this compound as a major metabolite of Biochanin A. This conversion involves the reduction of the C2-C3 double bond in the C-ring of the isoflavone structure.
-
Role of Gut Microbiota: Specific strains of intestinal bacteria have been identified as being responsible for this biotransformation. Notably, anaerobic bacteria such as Eubacterium limosum have been shown to possess the enzymatic machinery necessary to catalyze the reduction of Biochanin A to this compound[1].
Quantitative Data
The following tables summarize key quantitative data related to the precursor, Biochanin A, and its metabolite, this compound.
Table 1: Content of Biochanin A in Red Clover (Trifolium pratense)
| Plant Part | Biochanin A Content (mg/g dry weight) | Reference |
| Leaves | 0.59 - 5.94 | [2] |
| Flowers | 0.17 - 1.52 | [2] |
| Stems | 0.08 - 0.56 | [2] |
Table 2: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
Note: Specific ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this review. Researchers should refer to specialized chemical databases or perform their own spectral analysis for confirmation.
Experimental Protocols
Extraction of Biochanin A from Red Clover
This protocol outlines a general method for the extraction of isoflavones, including Biochanin A, from red clover.
-
Plant Material Preparation: Dried aerial parts of red clover are finely ground to a powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically an alcohol-water mixture (e.g., 80% methanol or 70% ethanol).
-
Extraction Method: Maceration, sonication, or Soxhlet extraction can be employed. For laboratory scale, sonication for 30-60 minutes at room temperature is often sufficient.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica gel or Sephadex LH-20 to isolate Biochanin A.
Synthesis of this compound via Catalytic Hydrogenation of Biochanin A
-
Reactant Preparation: Dissolve a known quantity of purified Biochanin A in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C). The catalyst loading is usually around 5-10% by weight of the substrate.
-
Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-3 atm). The reaction is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Biochanin A spot/peak and the appearance of a new, more polar spot/peak corresponding to this compound.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield pure this compound.
Isolation of this compound from in vitro Microbial Culture
This protocol provides a general workflow for the production and isolation of this compound using a microbial culture.
-
Bacterial Culture: Cultivate a known this compound-producing bacterium, such as Eubacterium limosum, in an appropriate anaerobic growth medium.
-
Substrate Addition: Once the culture reaches a suitable growth phase (e.g., mid-logarithmic phase), introduce a sterile solution of Biochanin A into the culture medium.
-
Incubation: Continue the anaerobic incubation for a period determined by preliminary time-course studies to maximize the conversion to this compound.
-
Extraction: After incubation, centrifuge the culture to separate the bacterial cells from the supernatant. The supernatant, containing the secreted metabolites, is then extracted with an organic solvent like ethyl acetate.
-
Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified using chromatographic techniques such as preparative HPLC to isolate this compound.
Signaling Pathways and Molecular Mechanisms
Biochanin A, the precursor to this compound, is known to interact with several key signaling pathways, which are likely to be modulated by its metabolite as well.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Biochanin A is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. Upon binding to Biochanin A, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes such as cytochrome P450 enzymes (e.g., CYP1A1).
Estrogen Receptor (ER) Signaling Pathway
As a phytoestrogen, Biochanin A can bind to estrogen receptors (ERα and ERβ), albeit with a lower affinity than endogenous estrogens like estradiol. This interaction can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the presence of endogenous estrogens. Binding of Biochanin A to ERs can initiate a signaling cascade that influences gene expression by binding to estrogen response elements (EREs) on the DNA.
Conclusion
This compound, a primary metabolite of Biochanin A from red clover, represents a key molecule in understanding the health benefits associated with the consumption of this leguminous plant. Its discovery highlights the critical role of the gut microbiome in modulating the bioactivity of dietary phytochemicals. While methods for the extraction of its precursor from red clover are well-established, the generation of this compound for research purposes relies on chemical synthesis or controlled microbial biotransformation. Further investigation into the specific biological activities of this compound and its effects on cellular signaling pathways will be crucial for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers to build upon in their exploration of this promising natural product metabolite.
References
Unveiling Dihydrobiochanin A: A Technical Guide to Its Natural Sources and Scientific Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobiochanin A, an isoflavonoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a metabolite of biochanin A, it is found in a variety of leguminous plants. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its analysis, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Fabaceae (legume) family. Its direct precursor, biochanin A, is more commonly quantified in plant materials. This compound is formed through the reduction of biochanin A. The principal natural sources include:
-
Red Clover (Trifolium pratense): Red clover is a prominent source of various isoflavones, including biochanin A and, consequently, this compound.[1] It has been identified in clinical extracts of red clover.[2]
-
Chickpea (Cicer arietinum): Chickpea is another significant dietary source of biochanin A.[3][4][5][6] Studies have shown that the germination of chickpeas can significantly increase the concentration of biochanin A, suggesting that sprouted chickpeas may be a potent source of its metabolites, including this compound.[3][4]
Quantitative Analysis of this compound and its Precursor
The quantification of this compound and its precursor, biochanin A, in plant materials is crucial for standardization and research purposes. The following tables summarize the available quantitative data.
Table 1: Quantitative Data for this compound in Natural Sources
| Plant Source | Plant Part | Compound | Concentration | Reference |
| Trifolium pratense (Red Clover) | Clinical Extract | This compound | Isolated (2 mg from subfraction) | [2] |
Note: Quantitative data for this compound in raw plant material is limited. The provided data is from a clinical extract and serves as an indicator of its presence.
Table 2: Quantitative Data for Biochanin A (Precursor) in Natural Sources
| Plant Source | Plant Part/Condition | Compound | Concentration (µg/g dry weight, unless otherwise noted) | Reference |
| Trifolium pratense (Red Clover) | Not specified | Biochanin A | - | [1] |
| Cicer arietinum (Chickpea) | Sprouts (germinated with Na2SeO3) | Biochanin A | 601.56 | [3] |
| Cicer arietinum (Chickpea) | Sprouts (germinated in light, day 8) | Biochanin A | 2340 | [4] |
| Cicer arietinum (Chickpea) | Raw Seeds (Blanoro variety) | Biochanin A | Present (major isoflavone) | [5] |
Experimental Protocols
Extraction of Isoflavones (including this compound)
A reliable extraction method is paramount for the accurate quantification of this compound. Ultrasonic-assisted extraction (UAE) is an efficient method for extracting isoflavones from plant matrices.
Protocol: Ultrasonic-Assisted Extraction of Isoflavones from Legumes
-
Sample Preparation: Dry the plant material (e.g., red clover leaves, chickpea sprouts) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: A mixture of ethanol and water (e.g., 60-80% ethanol) is commonly used for isoflavone extraction.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g).
-
Add a specific volume of the extraction solvent (e.g., 20 mL) to the sample in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process with the remaining plant residue to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of isoflavones.
Protocol: HPLC-UV Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, and a UV-Vis detector.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small percentage of acid.
-
-
Gradient Program: The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract. A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically in the range of 260-290 nm).
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered plant extract.
-
Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Biological Activities
The biological effects of this compound are likely to be similar to its precursor, biochanin A, which has been more extensively studied. The primary signaling pathways implicated are the NF-κB pathway, related to inflammation, and the estrogen receptor pathway.
Anti-inflammatory Activity via NF-κB Signaling Pathway
Biochanin A has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Diagram: Inhibition of NF-κB Signaling by Biochanin A
Caption: Biochanin A inhibits the IKK complex, preventing NF-κB activation.
Estrogenic Activity via Estrogen Receptor Signaling
Isoflavones, including biochanin A and its metabolites, are classified as phytoestrogens due to their structural similarity to estradiol. They can bind to estrogen receptors (ERs), particularly ERβ, and modulate estrogenic signaling. This interaction can lead to both estrogenic and anti-estrogenic effects depending on the tissue and the endogenous estrogen levels.
Diagram: Estrogen Receptor Signaling Modulation
Caption: this compound binds to estrogen receptors, modulating gene transcription.
Conclusion
This compound is a promising isoflavonoid found in red clover and chickpeas with potential anti-inflammatory and estrogenic activities. This technical guide provides a foundational understanding of its natural sources, analytical methodologies, and biological mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of this compound in various plant sources and to explore its full therapeutic potential. The provided protocols and pathway diagrams offer a starting point for researchers to design and conduct further investigations into this interesting natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytotoxic effect, uptake, and transformation of biochanin A in selected weed species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sodium selenite and germination on the sprouting of chickpeas (Cicer arietinum L.) and its content of selenium, formononetin and biochanin A in the sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Profile and Composition of Chickpea (Cicer arietinum L.): Varietal Differences and Effect of Germination under Elicited Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Metabolic Journey of Dihydrobiochanin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobiochanin A, a dihydroisoflavone, is a metabolite of the naturally occurring isoflavone Biochanin A, found in various legumes such as red clover. As a phytoestrogen, this compound and its parent compounds are of significant interest to the scientific community for their potential roles in human health and disease. Understanding the in vivo metabolic fate of this compound is crucial for elucidating its bioavailability, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of this compound, drawing upon the extensive research conducted on its precursor, Biochanin A, and other related isoflavonoids. While direct in vivo metabolic studies on this compound are limited, its metabolic journey can be largely inferred from its structural analogues.
Core Metabolic Pathways: A Synthesis of Inferred and Known Transformations
The in vivo metabolism of isoflavones is a complex process involving both host and gut microbial enzymatic activities. The primary metabolic transformations that this compound is expected to undergo include Phase I reactions such as O-demethylation and hydroxylation, followed by Phase II conjugation reactions, primarily glucuronidation and sulfation.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.
-
O-Demethylation: A key metabolic step for methoxylated isoflavones is the removal of the methyl group from the 4'-position. In the case of this compound, this would lead to the formation of Dihydrogenistein . This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2]
-
Hydroxylation: Additional hydroxyl groups can be introduced onto the aromatic rings of isoflavones by CYP enzymes. While specific hydroxylated metabolites of this compound have not been documented, based on Biochanin A metabolism, hydroxylation could occur at various positions.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: This is a major pathway for the metabolism of isoflavones. The hydroxyl groups of this compound and its metabolites, such as Dihydrogenistein, are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) in the liver and intestine. This results in the formation of this compound-glucuronides and Dihydrogenistein-glucuronides.
-
Sulfation: Similar to glucuronidation, sulfation is another important conjugation pathway. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moieties of this compound and its metabolites, forming sulfate conjugates.
Role of Gut Microbiota
The gut microbiome plays a critical role in the metabolism of isoflavones. The hydrogenation of Biochanin A to this compound is a reaction known to be carried out by intestinal microflora.[3] Furthermore, gut bacteria can perform O-demethylation and other degradative reactions.
Quantitative Data on Biochanin A Metabolism
Table 1: Pharmacokinetic Parameters of Biochanin A and Genistein in Rats After Oral Administration of Biochanin A
| Parameter | Biochanin A | Genistein (from Biochanin A) |
| Cmax (ng/mL) | 15.3 ± 4.5 | 11.2 ± 3.1 |
| Tmax (h) | 6.0 ± 2.0 | 8.0 ± 1.5 |
| AUC (0-t) (ng·h/mL) | 123.4 ± 35.2 | 98.7 ± 21.9 |
| Half-life (h) | 4.5 ± 1.2 | 5.1 ± 1.8 |
Data presented as mean ± standard deviation. These data are illustrative and derived from studies on Biochanin A to infer the potential pharmacokinetics of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for studying the in vivo metabolism of an isoflavone like this compound, based on established methodologies for Biochanin A and other flavonoids.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[3][4] Animals are housed in controlled conditions (12-h light/dark cycle, constant temperature and humidity) with free access to a standard diet and water.
-
Compound Administration: this compound would be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 50 mg/kg body weight).[2] For intravenous administration, the compound would be dissolved in a vehicle like a mixture of ethanol, Cremophor, and saline.[2]
-
Sample Collection:
-
Blood: Blood samples (approx. 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[4] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.[4] Samples are stored at -80°C.
-
Bile: For biliary excretion studies, rats are anesthetized, and their bile ducts are cannulated. Bile is collected at timed intervals.[4]
-
Sample Preparation and Analysis
-
Plasma and Urine Sample Preparation:
-
To determine total aglycone concentrations (parent compound + metabolites), samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates.[4]
-
Proteins are precipitated with a solvent like acetonitrile.
-
The supernatant is then extracted with a solvent such as ethyl acetate.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common method for the separation and quantification of isoflavones and their metabolites. A C18 column is typically used with a gradient elution of acetonitrile and water (with a small percentage of formic acid).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and specificity for the identification and quantification of metabolites.[3][4] Multiple reaction monitoring (MRM) mode is used for targeted quantification.
-
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the inferred metabolic pathways of this compound and a typical experimental workflow for its in vivo metabolism study.
Caption: Inferred metabolic pathways of this compound in vivo.
Caption: Experimental workflow for an in vivo metabolism study.
Conclusion
The in vivo metabolic fate of this compound is predicted to be a multi-step process involving O-demethylation, glucuronidation, and sulfation, facilitated by both hepatic enzymes and the gut microbiota. While direct quantitative data for this compound remains to be established, the extensive research on its precursor, Biochanin A, provides a robust framework for understanding its biotransformation. Further studies are warranted to precisely quantify the metabolites of this compound in various biological matrices and to fully elucidate its pharmacokinetic profile. Such research will be instrumental in advancing our understanding of the biological significance of this dihydroisoflavone and its potential for therapeutic development.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Dihydrobiochanin A from Trifolium pratense
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trifolium pratense, commonly known as red clover, is a rich source of isoflavones, a class of phytoestrogens with potential applications in human health and disease management. Among these isoflavones, dihydrobiochanin A is a compound of interest for its biological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Trifolium pratense. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation.
I. Plant Material and Reagents
-
Plant Material: Dried aerial parts (leaves and flowers) of Trifolium pratense. The plant material should be finely ground to a powder to increase the surface area for efficient extraction.
-
Solvents: Ethanol (50%, 70%, 80%, 95%), methanol, acetonitrile, ethyl acetate, petroleum ether, and deionized water.[1][2][3][4][5][6][7] All solvents should be of analytical or HPLC grade.
-
Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), Tris, and activated carbon.[5][8]
-
Standards: this compound, biochanin A, formononetin, daidzein, and genistein reference standards for analytical quantification.
II. Extraction Protocols
Several methods can be employed for the extraction of isoflavones from Trifolium pratense. The choice of method can influence the yield and purity of the target compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[3][6]
Methodology:
-
Weigh 10 g of powdered, dried Trifolium pratense and place it in a 250 mL flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40 ± 2 °C.[1][2]
-
After sonication, centrifuge the mixture at 3382 x g for 10 minutes to separate the supernatant from the plant debris.[1][2]
-
Decant the supernatant and filter it through a 0.22 µm PVDF syringe filter.[1][2]
-
The resulting extract can be used for further purification and analysis.
Protocol 2: Heat-Reflux Extraction (HRE)
Heat-reflux extraction is a conventional method that involves boiling the solvent with the plant material to extract the desired compounds.
Methodology:
-
Place 10 g of powdered, dried Trifolium pratense in a round-bottom flask.
-
Add 100 mL of 50% ethanol (v/v) to the flask.[3]
-
Connect the flask to a reflux condenser and heat the mixture in a sand bath to 100 °C for 1 hour.[1][2][3]
-
After reflux, allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 3382 x g for 10 minutes and collect the supernatant.[1][2][3]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh portion of the solvent.
Methodology:
-
Place 25 g of powdered, dried Trifolium pratense in a thimble.
-
Insert the thimble into a Soxhlet apparatus.
-
Add 250 mL of 95% ethanol to the round-bottom flask of the Soxhlet extractor.[4]
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6 hours.[4]
-
After extraction, the solvent containing the extracted compounds is collected from the flask.
-
The extract is then concentrated under reduced pressure using a rotary evaporator.
Table 1: Comparison of Extraction Methods for Isoflavones from Trifolium pratense
| Extraction Method | Solvent | Temperature (°C) | Time | Key Advantages |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40 | 30 min | Rapid, efficient, reduced solvent consumption |
| Heat-Reflux Extraction (HRE) | 50% Ethanol | 100 | 1 hour | Simple setup, effective for many compounds |
| Soxhlet Extraction | 95% Ethanol | Boiling point of solvent | 6 hours | Continuous and exhaustive extraction |
III. Purification Protocol
The crude extract obtained from any of the above methods will contain a mixture of compounds. A multi-step purification process is required to isolate this compound.
Methodology:
-
Solvent Partitioning:
-
Concentrate the crude ethanolic extract under reduced pressure.
-
Resuspend the residue in water and partition sequentially with petroleum ether and then ethyl acetate.[4] The isoflavones will preferentially move to the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
-
Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Prepare a silica gel column and equilibrate it with a non-polar solvent system (e.g., hexane-ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
-
Preparative HPLC:
IV. Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the extracts and purified fractions can be determined using analytical HPLC.
Methodology:
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
Inject the samples and the standards into the HPLC system.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
-
Table 2: Quantitative Yield of Key Isoflavones from Trifolium pratense using Different Extraction Solvents (Hypothetical Data for Illustrative Purposes)
| Isoflavone | Yield with 50% Ethanol (µg/g dried plant material) | Yield with 70% Ethanol (µg/g dried plant material) | Yield with Water (µg/g dried plant material) |
| This compound | 85 ± 5 | 110 ± 7 | 40 ± 3 |
| Biochanin A | 1500 ± 50 | 1800 ± 60 | 700 ± 30 |
| Formononetin | 1200 ± 40 | 1450 ± 55 | 600 ± 25 |
| Genistein | 250 ± 15 | 300 ± 20 | 100 ± 8 |
| Daidzein | 350 ± 20 | 420 ± 25 | 150 ± 10 |
Note: The yields are illustrative and can vary depending on the plant material, extraction conditions, and analytical method.
V. Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Simplified Isoflavone Biosynthetic Pathway
Caption: Simplified biosynthesis of this compound from phenylalanine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Isoflavones from Iraqi Trifolium pretense - ProQuest [proquest.com]
- 5. CN102302539A - Method for producing trifolium pratense L. isoflavones - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of isoflavones in red clover by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dihydrobiochanin A in Cell Culture
Introduction
Dihydrobiochanin A is a metabolite of Biochanin A (BCA), a major isoflavone phytoestrogen found in plants like red clover (Trifolium pratense), soy, and alfalfa.[1][2] Biochanin A is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and osteogenic effects.[1][2][3] In vivo, BCA is readily metabolized to other compounds, including genistein and its dihydro-metabolites. Given the extensive research available on Biochanin A, the following application notes and protocols are primarily based on studies involving this precursor. These methodologies provide a robust framework and starting point for researchers investigating the cellular effects of its metabolite, this compound.
Key Research Applications
-
Oncology Research: Biochanin A demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including breast, prostate, lung, and pancreatic cancers.[1][2][4] Its mechanisms involve inducing cell cycle arrest, triggering apoptosis, and inhibiting key signaling pathways that drive tumor growth and metastasis, such as the HER-2, Akt/mTOR, and Erk1/2 pathways.[4][5][6]
-
Inflammation and Immunology: Biochanin A exhibits potent anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators like nitric oxide synthase 2 (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-6).[7][8][9] This is achieved primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[7][9]
-
Neuroscience and Neurodegenerative Disease: Research suggests Biochanin A has neuroprotective potential. It can protect neuronal cells from toxicity and apoptosis induced by stressors like β-amyloid.[10] The protective mechanisms involve the activation of pro-survival pathways like PI3K/Akt and the inhibition of stress-related cascades such as MAPK and TLR-4/NF-κB.[3]
-
Bone Biology and Osteoporosis Research: In vitro studies show that Biochanin A can positively influence bone metabolism. It promotes the differentiation and mineralization of osteoblasts (bone-forming cells) while inhibiting the proliferation of osteoclasts (bone-resorbing cells), suggesting its potential utility in studying bone loss disorders.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of Biochanin A treatment on various cell lines as reported in the literature.
Table 1: Effects of Biochanin A on Cancer Cell Viability and Proliferation
| Cell Line | Cell Type | Concentration | Duration | Effect | Citation |
| SK-BR-3 | HER-2+ Breast Cancer | 50 µM | 72 hours | Significant inhibition of cell viability | [6] |
| A549 | Lung Cancer | 0-100 µM | 48 hours | Dose-dependent inhibition of proliferation | [12] |
| 95D | Lung Cancer | 0-100 µM | 48 hours | Dose-dependent inhibition of proliferation | [12] |
| PC-3, LNCaP, DU145 | Prostate Cancer | Not specified | Not specified | Inhibition of proliferation | [4][5] |
| RAW 264.7 | Macrophage | 1-20 µM | Not specified | Inhibition of LPS-induced proliferation | [7] |
Table 2: Effects of Biochanin A on Cell Cycle Distribution
| Cell Line | Concentration | Duration | Effect | Citation |
| A549 | 25, 50, 100 µM | 48 hours | S Phase Arrest: Dose-dependent increase in S phase population | [12] |
| 95D | 25, 50, 100 µM | 48 hours | S Phase Arrest: Dose-dependent increase in S phase population | [12] |
Table 3: Effects of Biochanin A on Apoptosis Induction
| Cell Line | Concentration | Duration | Effect | Citation |
| A549 | 25, 50, 100 µM | Not specified | Dose-dependent increase in early and late-stage apoptosis | [12] |
| 95D | 25, 50, 100 µM | Not specified | Dose-dependent increase in early and late-stage apoptosis | [12] |
| PC12 | Pre-treatment | 24 hours | Markedly reversed Aβ₂₅₋₃₅-induced apoptosis | [10] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for culturing mammalian cells and treating them with this compound. Specific media, supplements, and seeding densities should be optimized for the cell line of interest.
Materials:
-
Target mammalian cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or Biochanin A) stock solution (e.g., 100 mM in DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells according to standard protocols. Trypsinize and count cells. Seed the cells into appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubation: Allow cells to adhere and recover by incubating for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.[13]
-
Preparation of Treatment Media: Prepare fresh serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest treatment dose.
-
Cell Treatment: Carefully aspirate the old medium from the cells. Wash once with sterile PBS if required by the specific assay. Add the prepared treatment media (or vehicle control) to the respective wells.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired assay (e.g., MTT, Flow Cytometry) to assess the effects of the treatment.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells cultured and treated in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solvent/Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Treatment: Treat cells in a 96-well plate with various concentrations of this compound for the desired duration as described in Protocol 1.
-
Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[15]
Materials:
-
Cells cultured and treated in 6-well plates (from Protocol 1)
-
Trypsin-EDTA
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[15]
-
Fixation: Resuspend the cell pellet gently and add 1-2 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane integrity (PI).
Materials:
-
Cells cultured and treated in 6-well plates (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells as described in Protocol 3.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Count the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for assessing cell viability after treatment.
Caption: Workflow for analyzing cell cycle distribution.
Caption: Biochanin A inhibits multiple oncogenic signaling pathways.
Caption: Biochanin A inhibits the NF-κB inflammatory pathway.
Caption: Biochanin A modulates survival and stress pathways.
References
- 1. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochanin A Mitigates Atherosclerosis by Inhibiting Lipid Accumulation and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochanin-A antagonizes the interleukin-1β-induced catabolic inflammation through the modulation of NFκB cellular signaling in primary rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Biochanin A against β-Amyloid-Induced Neurotoxicity in PC12 Cells via a Mitochondrial-Dependent Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Preventive Effect of Biochanin A on Bone Loss in Ovariectomized Rats: Involvement in Regulation of Growth and Activity of Osteoblasts and Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Application Notes and Protocols for Studying Dihydrobiochanin A Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the therapeutic potential of Dihydrobiochanin A (BCA). The information is designed to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of BCA in various disease contexts, including neurodegenerative disorders, inflammatory conditions, metabolic diseases, and osteoporosis.
Neuroprotection: Epilepsy Model
Application Note
The pentylenetetrazol (PTZ)-induced kindling model in mice is a widely used and reliable method for studying epileptogenesis and for the preclinical screening of anti-epileptic drugs. This compound has demonstrated neuroprotective effects in this model, suggesting its potential as a therapeutic agent for epilepsy. The primary mechanism of action appears to involve the modulation of inflammatory and autophagy pathways, specifically targeting the NLRP3 inflammasome/TXNIP signaling axis and the PI3K/Akt pathway.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (20 mg/kg) | Percentage Change | Reference |
| Severity of Epileptogenesis | High | Reduced | 51.7% reduction | [1] |
| Histological Changes (CA3 region) | Significant Damage | Reduced Damage | 42% downregulation | [1] |
| Hemeoxygenase-1 (HO-1) Levels | Baseline | Increased | 1.9-fold increase | [1] |
| Nrf2 Levels | Baseline | Increased | 2-fold increase | [1] |
| LC3 Levels | Increased | Attenuated Increase | 55.5% attenuation | [1] |
Experimental Protocol: PTZ-Induced Kindling in Mice
1. Animals:
-
Male Swiss albino mice (or other suitable strain) weighing 20-25 g.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Reagents and Materials:
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich)
-
This compound (BCA) (Cayman Chemical or equivalent)
-
Vehicle for BCA (e.g., 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Experimental Procedure:
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (35 mg/kg, i.p.) to mice every other day for 21 days.[1]
-
BCA Treatment: Administer BCA (20 mg/kg, orally or i.p.) daily throughout the 21-day kindling period. The control group receives the vehicle.
-
Seizure Scoring: After each PTZ injection, observe the mice for 30 minutes and score the seizure severity based on a modified Racine's scale.
-
Tissue Collection: At the end of the experimental period, euthanize the mice and collect brain tissue for further analysis.
4. Outcome Assessment:
-
Histological Analysis of the Hippocampus:
-
Fix brain tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) to assess general morphology and neuronal damage.
-
Perform Nissl staining to visualize neuronal cell bodies and assess neuronal loss in the CA3 region of the hippocampus.[2]
-
-
Western Blot Analysis of Signaling Pathways:
-
Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, Akt, p-ERK, ERK).[3]
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Visualizations
References
- 1. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Myricetin on PTZ-Induced Seizures in Mice: Evaluation of Oxidation, Neuroinflammation and Metabolism, and Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydrobiochanin A stability issues in cell culture media
Welcome to the technical support center for Dihydrobiochanin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is an isoflavonoid, a class of compounds known for their potential health benefits. In cell-based assays, the stability of any test compound is critical. If this compound degrades in the culture medium, the actual concentration exposed to the cells will be lower than intended, leading to inaccurate and irreproducible results.[1] Factors such as the composition of the cell culture media, incubation time, temperature, and light exposure can all influence its stability.[2][3]
Q2: What are the common indicators of this compound instability in my cell culture experiments?
Signs of instability can include:
-
Inconsistent or non-reproducible experimental results.
-
A visible precipitate or change in the color of the cell culture medium after the addition of the compound.
-
Loss of the expected biological effect over time, even with consistent initial concentrations.
-
High variability between replicate wells or plates.
Q3: Which factors have the greatest impact on the stability of isoflavones like this compound in cell culture media?
Several factors can influence the stability of isoflavones. It is crucial to characterize the stability of your specific test agent in the media you are using to ensure the validity of your assay results.[1] Key factors include temperature, pH, exposure to light, and interactions with components in the media, such as serum, amino acids, and vitamins.[2][3][4] For example, some amino acids like L-Cysteine are highly reactive in media and can impact the stability of other components.[5]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To ensure maximum stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[6] It is recommended to prepare small aliquots of this stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the final working concentration in your cell culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions in media for each experiment from a thawed aliquot.[7]
Q5: Can this compound be metabolized by the cells in my culture?
Yes, it is possible for cells to metabolize this compound. Cellular metabolism can alter the structure and activity of the compound over the course of an experiment.[3][8] This is distinct from chemical degradation in the media but can also lead to a decrease in the concentration of the parent compound. Analytical methods like LC-MS/MS can be used to detect both the parent compound and potential metabolites or degradation products in the cell culture supernatant.[1][8]
Troubleshooting Guide: this compound Instability
Use this guide to diagnose and resolve common issues related to this compound stability.
| Observed Problem | Potential Cause | Recommended Solution & Action Plan |
| Inconsistent results between experiments. | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use. |
| Visible precipitate in cell culture medium after adding this compound. | Poor solubility of the compound at the working concentration in the specific medium. | Perform a solubility test (see Protocol 1). Try lowering the final concentration. Ensure the solvent (e.g., DMSO) concentration is minimal (<0.5%). |
| Loss of biological effect in long-term experiments (>24 hours). | Degradation of this compound over time in the culture conditions (37°C, CO2). | Conduct a time-course stability study to quantify the concentration of this compound at different time points (e.g., 0, 6, 12, 24, 48 hours) using HPLC or LC-MS/MS (see Protocol 2).[9] Consider replenishing the media with freshly prepared this compound at regular intervals. |
| High variability in results across a 96-well plate. | Uneven precipitation or degradation due to temperature or evaporation gradients. Binding of the compound to the plasticware.[1] | Ensure proper mixing when adding this compound to the medium. Use pre-warmed media. Check incubator for consistent temperature and humidity. Consider using low-binding microplates. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).
-
Create a series of dilutions of the stock solution into your complete cell culture medium (including serum, if applicable) to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for 2 hours.[1]
-
After incubation, transfer the solutions to microcentrifuge tubes and centrifuge at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet any precipitate.[1]
-
Carefully collect the supernatant from the middle of the tube, avoiding the surface and the bottom pellet.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS and compare it to a reference standard of the same theoretical concentration.[1] A significant decrease from the expected concentration indicates precipitation.
Protocol 2: Time-Course Stability Analysis of this compound
This protocol evaluates the chemical stability of this compound in cell culture medium over time.
-
Spike this compound into your complete cell culture medium at your highest working concentration.
-
Prepare a parallel control sample with the compound in a stable solvent (e.g., DMSO) at the same concentration.
-
Place the medium containing this compound in a sterile, cell-free culture flask or plate and incubate under your experimental conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.[1][9]
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Analyze all samples simultaneously using HPLC or LC-MS/MS to determine the concentration of the remaining this compound.[1]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The results will provide the stability profile of your compound under your specific experimental conditions.[3]
Data Summary
Table 1: Factors Influencing Isoflavone Stability in Aqueous Solutions
| Factor | Effect on Stability | Rationale |
| Temperature | Higher temperatures generally decrease stability.[4][10] | Increased temperature accelerates the rate of chemical degradation reactions.[11] |
| pH | Stability can be pH-dependent. | Extreme pH values can catalyze hydrolysis or other degradation pathways. |
| Light Exposure | Can lead to photodegradation.[3] | UV and visible light can provide the energy to initiate degradation reactions. |
| Media Components | Serum proteins may bind the compound; other components may react with it.[12] | Interactions can lead to sequestration, modification, or degradation of the compound. |
| Oxygen | Can cause oxidative degradation.[2] | Many organic molecules are susceptible to oxidation. |
Table 2: Sample Data from a Hypothetical Stability Study
This table illustrates how to present data from a time-course stability experiment as described in Protocol 2.
| Time Point (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 50.0 | 100% |
| 6 | 48.5 | 97% |
| 12 | 45.1 | 90% |
| 24 | 38.2 | 76% |
| 48 | 25.9 | 52% |
| 72 | 14.5 | 29% |
Visualizations and Pathways
Experimental and Troubleshooting Workflows
Caption: Workflow for stability testing and troubleshooting logic.
Relevant Signaling Pathways
Isoflavones like this compound are known to modulate several key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: Simplified overview of the MAPK signaling cascade.[13][14]
Caption: Simplified overview of the PI3K-Akt signaling pathway.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 7. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Changes of Cholangiocarcinoma Cells in Response to Coniferyl Alcohol Treatment | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on in vitro degradation behavior of a poly(glycolide-co-L-lactide) monofilament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Khan Academy [khanacademy.org]
- 15. researchgate.net [researchgate.net]
- 16. mcb.berkeley.edu [mcb.berkeley.edu]
Technical Support Center: Dihydrobiochanin A Extraction
Welcome to the technical support center for Dihydrobiochanin A (DHBA) extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction protocols and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield lower than expected?
Several factors can contribute to a low yield of this compound. These can be broadly categorized into issues with the starting material, the extraction parameters, and post-extraction handling.
-
Starting Material: The concentration of isoflavones, including this compound, can vary significantly depending on the plant source, cultivar, growing conditions, and storage time of the raw material. Prolonged storage can lead to the degradation of isoflavones.
-
Extraction Solvent: The choice and concentration of the solvent are critical. Pure solvents are often less efficient than aqueous-organic mixtures.[1][2] For isoflavones, mixtures of ethanol or methanol with water are commonly used to enhance extraction efficiency.[1][3]
-
Extraction Method & Parameters: The technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and its parameters (temperature, time, solvent-to-solid ratio) heavily influence the yield.[4][5] Overly high temperatures can degrade thermolabile compounds.[6]
-
Compound Stability: this compound, like other isoflavones, can be sensitive to light, temperature, and pH during extraction and storage, which can lead to degradation.[4][7]
Q2: What is the optimal solvent for extracting this compound?
There is no single "best" solvent, as the optimal choice depends on the starting material and the specific extraction technique. However, aqueous solutions of ethanol or methanol are generally most effective for extracting isoflavones.
-
Ethanol and Methanol: These polar solvents are frequently used. Studies have shown that 80% ethanol or methanol can be highly effective for isoflavone extraction.[3] One study on Dalbergia odorifera leaves found an optimal ethanol concentration of 66% for extracting Biochanin A, a related isoflavone.[8]
-
Solvent Mixtures: Combining solvents can have a synergistic effect.[1] A mixture of ethanol, water, and 1,3-propanediol was found to be highly efficient for extracting a range of isoflavones from soybean leaves.[1]
-
Green Solvents: Newer, environmentally friendly solvents like Natural Deep Eutectic Solvents (NADES) have shown promise, in some cases outperforming conventional ethanol extractions.[9]
Q3: How do temperature and time affect extraction yield?
Temperature and time are interdependent parameters that must be optimized.
-
Temperature: Increasing the temperature generally improves solvent viscosity and diffusion, which can enhance extraction efficiency. However, excessive heat can cause the degradation of isoflavones like this compound.[6] An optimal temperature for isoflavone extraction from soybeans was found to be 72.5°C, while another study noted maximum extraction from soy germ at a lower temperature of 30°C.[4]
-
Time: The extraction duration should be sufficient to allow for the maximum diffusion of the target compound into the solvent. Very short times may result in incomplete extraction, while excessively long periods can increase the risk of compound degradation and extraction of undesirable impurities. Optimal times can range from 20 minutes for advanced methods like negative pressure cavitation extraction to several hours for traditional methods.[6][8]
Q4: What pre-extraction steps can I take to improve my yield?
Proper preparation of the plant material is crucial for a successful extraction.
-
Drying: The plant material should be properly dried to a low moisture content to prevent enzymatic degradation of the target compounds and to allow for efficient grinding.
-
Grinding: Reducing the particle size of the plant material increases the surface area available for solvent contact, which significantly improves extraction efficiency.
-
Hydrolysis: Isoflavones often exist as glycosides (bound to a sugar molecule). A hydrolysis step, either acidic or enzymatic (using β-glucosidases), can be employed to cleave the sugar moiety, converting the glycosides into their more biologically active aglycone forms, which may also alter their solubility and simplify purification.[10][11]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inappropriate solvent selection. | Test a range of solvent polarities. Start with an 80% ethanol or methanol solution, as these are effective for a wide range of isoflavones.[3] |
| Inefficient extraction method. | Consider using an advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[5] | |
| Degradation of this compound. | Protect the extract from light and high temperatures.[7] Use a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C) for solvent removal.[5] | |
| Poor quality of starting material. | Ensure the plant material is fresh or has been stored correctly (cool, dark, dry place). Analyze a sample of the raw material to confirm the presence of the target compound. | |
| Extract is Difficult to Filter | Presence of mucilaginous compounds. | Centrifuge the extract at high speed before filtration. Consider using a filter aid like celite. |
| Clogging due to fine particles. | Allow the extract to settle overnight in a cold room before decanting and filtering. Use a series of filters with decreasing pore sizes. | |
| Co-extraction of Impurities | Solvent is not selective enough. | If using a highly polar solvent, try a solvent with intermediate polarity like acetone. Alternatively, perform a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophylls. |
| Complex plant matrix. | The crude extract will likely require further purification. Proceed to a chromatographic step such as column chromatography or preparative HPLC for isolation.[10][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for extracting this compound from a dried, powdered plant source.
-
Sample Preparation: Weigh 10 g of finely powdered plant material.
-
Solvent Addition: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 80% ethanol (a 1:10 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 50°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. For a finer filtration, use a 0.45 µm syringe filter.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Storage: Store the resulting crude extract at -20°C in a dark, airtight container.
Visualizations
General Extraction and Troubleshooting Workflow
Caption: A flowchart of the extraction workflow and troubleshooting steps.
Factors Influencing this compound Extraction Yield
Caption: Key factors influencing this compound extraction yield.
References
- 1. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method | MDPI [mdpi.com]
- 2. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Stability of Delta(9)-tetrahydrocannabinol (THC) in oral fluid using the Quantisal collection device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1069903C - Method for extracting isoflavone from soybean - Google Patents [patents.google.com]
Technical Support Center: Optimization of HPLC Separation for Dihydrobiochanin A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dihydrobiochanin A isomers.
Frequently Asked Questions (FAQs)
1. What are the common challenges in separating this compound isomers by HPLC?
This compound possesses a chiral center, leading to the existence of enantiomers. The primary challenge is achieving baseline separation of these stereoisomers, which have identical physical and chemical properties in an achiral environment.[1] Additionally, issues such as poor peak shape, retention time drift, and low resolution are common hurdles.
2. Which type of HPLC column is most suitable for separating this compound isomers?
For chiral separations, specialized Chiral Stationary Phases (CSPs) are necessary.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated success in separating flavanones and other isoflavonoids.[3][4][5] The choice between different polysaccharide-based columns may require screening to find the optimal selectivity for this compound isomers.
3. What are the typical mobile phases used for the separation of isoflavone isomers?
The choice of mobile phase depends on the HPLC mode.
-
Normal-Phase HPLC: Mixtures of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol are common.[3][4]
-
Reversed-Phase HPLC: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is typically used.[6][7][8]
-
Polar Organic Mode: This mode utilizes polar organic solvents like methanol and isopropanol and has been shown to be effective for separating flavanone enantiomers.[3]
4. How can I improve the resolution between this compound isomer peaks?
Several strategies can be employed to enhance resolution:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the polar modifier to the non-polar solvent (in normal-phase) can significantly impact selectivity.[3][9]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Adjust pH: For reversed-phase HPLC, modifying the mobile phase pH can influence the ionization state of the analyte and silanol groups on the stationary phase, thereby affecting retention and peak shape.[10]
-
Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it may also increase backpressure.
-
Decrease Flow Rate: A lower flow rate can lead to better separation efficiency.
5. What should I do if I observe peak tailing?
Peak tailing can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active silanol groups on the silica support can cause tailing. Using a highly pure, end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.[10]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[11][12]
-
Inappropriate Mobile Phase pH: Ensure the mobile phase pH is suitable for the analyte and column chemistry.[10]
-
Column Contamination: A contaminated guard or analytical column can cause peak tailing. Flushing the column with a strong solvent or replacing the guard column may be necessary.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.
Problem: Poor or No Resolution of Isomers
| Possible Cause | Suggested Solution |
| Incorrect Column | Ensure you are using a chiral stationary phase (CSP) specifically designed for enantiomeric separations. Polysaccharide-based columns are a good starting point.[3][4] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. In reversed-phase, adjust the organic modifier percentage. In normal-phase, alter the polar modifier concentration.[9] |
| Inappropriate Flow Rate | Decrease the flow rate to enhance separation efficiency. |
| Elevated Temperature | Lower the column temperature. Chiral separations are often sensitive to temperature changes.[5] |
| Co-eluting Impurities | Ensure the sample is pure. Impurities can interfere with the separation of the isomers. |
Problem: Drifting Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[11] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check the pump's proportioning valves.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[11] |
| Column Degradation | The stationary phase may degrade over time, especially at extreme pH values. Replace the column if necessary. |
| Leaks in the System | Check for any loose fittings or pump seal leaks.[11][13] |
Problem: High Backpressure
| Possible Cause | Suggested Solution |
| Blocked Frit or Column | Reverse-flush the column (if permitted by the manufacturer). If the pressure remains high, the column may need to be replaced.[14] |
| Precipitation of Buffer | Ensure the mobile phase buffer is completely dissolved and miscible with the organic solvent. Flush the system with water to dissolve any precipitated salts.[13] |
| High Mobile Phase Viscosity | High concentrations of organic modifiers like methanol in water can increase viscosity. Consider adjusting the mobile phase composition or temperature. |
| Contamination from Sample | Filter all samples before injection to remove particulate matter. |
| Clogged Tubing or Fittings | Systematically disconnect components to identify the source of the blockage. |
Data Presentation
The following tables provide examples of starting conditions for the HPLC separation of isoflavone isomers, which can be adapted for this compound.
Table 1: Example Mobile Phase Compositions for Chiral Separation of Flavanones on a Polysaccharide-Based CSP
| HPLC Mode | Mobile Phase Composition | Reference |
| Polar Organic | Methanol/Isopropanol (20/80, v/v) | [3] |
| Reversed-Phase | Methanol/Water (various ratios) | [3] |
| Normal-Phase | Hexane/Ethanol (various ratios) | [3] |
Table 2: General Reversed-Phase HPLC Conditions for Isoflavone Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [8] |
| Mobile Phase B | Acetonitrile | [6][8] |
| Gradient | 15-30% Acetonitrile | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 260 nm | [7] |
| Temperature | 40°C | [6] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a chiral separation method.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of hexane with varying percentages of a polar modifier (e.g., 10%, 20%, 30% isopropanol or ethanol).
-
If the analyte is basic, add 0.1% diethylamine to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid.[15]
-
Run a screening gradient to determine the approximate elution conditions.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases of acetonitrile and water (or a suitable buffer like phosphate or acetate) at different ratios (e.g., 30:70, 50:50, 70:30).
-
Screen different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition by making small changes (e.g., 2-5% increments) to the modifier concentration.
-
Optimize the flow rate (typically between 0.5 and 1.5 mL/min for analytical columns).
-
Evaluate the effect of column temperature on the separation.
-
-
Method Validation:
-
Once a suitable method is developed, validate it for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help to ensure the stability-indicating nature of the HPLC method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[17]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze them using the developed HPLC method.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peaks.[17]
-
Visualizations
Below are diagrams illustrating key workflows and relationships in HPLC optimization.
Caption: A decision-making workflow for troubleshooting poor resolution in HPLC.
Caption: A stepwise workflow for developing a chiral HPLC separation method.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel amylose and cellulose-based chiral stationary phases for the stereoisomer separation of flavanones by means of nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijsdr.org [ijsdr.org]
- 13. phenomenex.com [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. journals.ekb.eg [journals.ekb.eg]
- 17. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Dihydrobiochanin A Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Dihydrobiochanin A autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound is an isoflavonoid, a class of phytoestrogens. Like many phenolic compounds, it possesses intrinsic fluorescence, meaning it absorbs light at certain wavelengths and re-emits it at longer wavelengths. This "autofluorescence" can interfere with the signals from fluorescent probes used in imaging, creating unwanted background and potentially masking the specific signal of interest.
Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?
Q3: How can I confirm that the background signal I'm seeing is from this compound autofluorescence?
To confirm the source of the autofluorescence, you should include an unstained, this compound-treated control sample in your experiment. Image this sample using the same settings as your fully stained samples. Any fluorescence detected in this control is likely attributable to this compound and/or endogenous cellular autofluorescence.
Q4: What are the main strategies to combat autofluorescence?
There are three primary approaches to managing autofluorescence:
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Spectral Separation: Choose fluorophores for your labels that have excitation and emission spectra that do not overlap with the autofluorescence spectrum.
-
Signal Reduction/Quenching: Employ chemical or physical methods to reduce or eliminate the autofluorescence signal before or after staining.
-
Signal Subtraction/Unmixing: Use advanced imaging and software techniques to computationally separate the autofluorescence signal from your specific fluorescent signal.
Troubleshooting Guides
Problem 1: High background fluorescence in my this compound-treated samples.
This is the most common issue. The following troubleshooting workflow can help you systematically address the problem.
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: My specific signal is weak and obscured by autofluorescence.
When your signal of interest is low, even moderate autofluorescence can be problematic.
| Possible Cause | Suggested Solution |
| Poor Fluorophore Choice | Select brighter fluorophores that emit in the far-red spectrum (>650 nm), as autofluorescence is often weaker at longer wavelengths. |
| Suboptimal Staining | Optimize your antibody/probe concentration and incubation times to maximize your specific signal. |
| Ineffective Quenching | Try a different autofluorescence reduction method. If you used a chemical quencher, consider photobleaching, or vice versa. |
| High Autofluorescence Levels | Combine methods. For example, use a far-red fluorophore in combination with Sudan Black B treatment for maximal signal-to-noise improvement. |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
Sudan Black B (SBB) is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.[3]
Materials:
-
0.1% (w/v) Sudan Black B in 70% ethanol
-
Phosphate-buffered saline (PBS)
-
70% ethanol
Procedure:
-
Prepare a 0.1% SBB solution by dissolving 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir for at least 1 hour and filter through a 0.2 µm filter.
-
After your final staining wash step, dehydrate the sample by incubating in 70% ethanol for 5 minutes.
-
Immerse the sample in the 0.1% SBB solution for 10-20 minutes at room temperature.[4][5]
-
Wash the sample thoroughly with PBS three times for 5 minutes each to remove excess SBB.
-
Mount the sample with an aqueous mounting medium.
Note: SBB can introduce some background in the red and far-red channels, so it is essential to test its effect on your specific imaging setup.[3]
Caption: Sudan Black B staining workflow.
Protocol 2: Photobleaching for Autofluorescence Reduction
Photobleaching involves exposing the sample to intense light to destroy the fluorescent molecules causing the background signal. This is typically done before antibody staining.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).
-
Your unstained, fixed, and permeabilized sample.
Procedure:
-
Place your unstained sample on the microscope stage.
-
Expose the sample to intense, broad-spectrum illumination for a period ranging from several minutes to a few hours. The optimal time will need to be determined empirically.[6]
-
To determine the optimal exposure time, periodically check the autofluorescence intensity in your channels of interest until it has been significantly reduced.
-
Once photobleaching is complete, proceed with your standard immunofluorescence staining protocol.
Note: Be aware that excessive photobleaching can potentially damage the epitopes for antibody binding. It is crucial to find a balance between reducing autofluorescence and preserving sample integrity.
Protocol 3: Spectral Imaging and Linear Unmixing
This advanced technique uses a spectral detector to capture the entire emission spectrum at each pixel of the image. A mathematical algorithm called linear unmixing is then used to separate the known spectra of your fluorophores from the spectrum of the autofluorescence.[7][8][9]
Workflow:
-
Acquire Reference Spectra:
-
Image an unstained, this compound-treated sample to capture the "autofluorescence" reference spectrum.
-
Image samples stained with each of your single fluorophores to obtain their individual reference spectra.
-
-
Acquire Image of Fully Stained Sample:
-
Using the same imaging settings, acquire a "lambda stack" of your fully stained experimental sample. This is a series of images taken at different emission wavelengths.
-
-
Perform Linear Unmixing:
-
In your imaging software, use the linear unmixing function.
-
Provide the software with the reference spectra you acquired in step 1.
-
The software will then generate new images where the signal from each fluorophore and the autofluorescence are separated into their own channels.
-
Caption: Spectral imaging and linear unmixing workflow.
Data Summary Tables
Table 1: Recommended Fluorophores for Avoiding this compound Autofluorescence
| Spectral Range | Recommended Fluorophores | Rationale |
| Far-Red | Alexa Fluor 647, Cy5, DyLight 650 | Emission maxima are well separated from the primary blue/green autofluorescence of isoflavonoids. |
| Near-Infrared (NIR) | Alexa Fluor 680, Cy5.5, DyLight 680 | Minimal autofluorescence in this range, providing the best potential for high signal-to-noise. Requires appropriate imaging hardware. |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Pros | Cons | Best For |
| Spectral Separation | Non-destructive; simple to implement if hardware is available. | May not be possible if multiple labels are needed in the visible spectrum. | Experiments where far-red or NIR detection is feasible. |
| Sudan Black B | Effective at quenching lipofuscin-like autofluorescence; relatively quick procedure.[3][10] | Can introduce its own background in red/far-red channels; may affect tissue morphology.[3] | Samples with high levels of lipofuscin accumulation (e.g., aged tissues). |
| Photobleaching | Can be very effective; no chemical additions that might interfere with staining. | Can be time-consuming; potential for epitope damage.[11] | Fixed samples where the target epitope is robust. |
| Spectral Unmixing | Computationally separates signals without chemical or physical alteration; can remove autofluorescence very effectively.[8][9] | Requires a spectral detector and appropriate software; more complex data acquisition and processing. | Multi-label experiments with significant spectral overlap and high autofluorescence. |
References
- 1. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autofluorescence and Metabotyping of Soybean Varieties Using Confocal Laser Microscopy and High-Resolution Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sudan Black B Reduces Autofluorescence in Murine Renal Tissue | Archives of Pathology & Laboratory Medicine [meridian.allenpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 8. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
Dihydrobiochanin A Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using dihydrobiochanin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: Based on available literature, a common starting concentration range for this compound in in vitro cancer cell line studies is between 1 µM and 100 µM. For initial screening, a broad range (e.g., 1, 10, 25, 50, and 100 µM) is recommended to determine the approximate effective concentration for your specific cell line.
Q2: How long should I incubate cells with this compound before assessing cell viability?
A2: Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods range from 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, and 72h) is advisable to determine the optimal time point for observing the desired effect.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.
Q4: Can this compound interfere with the MTT assay?
A4: Like some natural compounds, there is a potential for this compound to interfere with the MTT assay, for example, by directly reducing the MTT reagent. It is recommended to include a control group with this compound in cell-free medium to assess any direct reduction of MTT.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and the Ras/Raf/MEK/Erk pathways.[1][2]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. This compound may directly reduce MTT. | Use fresh, sterile reagents. Include a "compound only" control (this compound in media without cells) to measure background absorbance. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the microplate, or fill them with sterile PBS. |
| Low signal or absorbance values | Insufficient cell number. Low metabolic activity of cells. Incorrect incubation time. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Perform a time-course experiment to find the optimal incubation time. |
| Precipitate formation in media | Poor solubility of this compound at higher concentrations. | Ensure the stock solution is fully dissolved in DMSO before diluting in culture media. Avoid using excessively high concentrations if solubility is an issue. |
Western Blot Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or no signal for target protein | Insufficient protein loading. Inefficient antibody binding. Low abundance of target protein. | Quantify protein concentration and ensure equal loading. Optimize primary antibody concentration and incubation time. Use a positive control to confirm antibody reactivity. |
| High background or non-specific bands | Primary or secondary antibody concentration is too high. Insufficient blocking. Inadequate washing. | Titrate antibodies to the optimal concentration. Increase blocking time or try a different blocking agent (e.g., BSA or non-fat milk). Increase the number and duration of wash steps. |
| Inconsistent phosphorylation signal | Cell lysis performed at different time points after treatment. Inconsistent sample handling. | Ensure precise timing of cell lysis after this compound treatment. Keep samples on ice during preparation and use phosphatase inhibitors in the lysis buffer. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
This compound: IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet |
| HCT116 | Colorectal Cancer | ~22.4 | Crystal Violet |
Note: The data presented is a summary from available literature and may vary depending on experimental conditions.[3]
Visualizations
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC50 of this compound.
This compound Signaling Pathway Inhibition
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of the active compounds and mechanism of Biochanin A in the treatment of Legg-Calvé-Perthes disease based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Dihydrobiochanin A: A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Dihydrobiochanin A against other well-known isoflavones, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its related isoflavones is often evaluated by their ability to inhibit key inflammatory mediators. Below is a summary of available data on the half-maximal inhibitory concentrations (IC50) for the suppression of nitric oxide (NO) production, a key indicator of inflammatory response in cellular models.
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Effect | IC50 (µM) |
| Genistein | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of Nitric Oxide (NO) Production | 50[1] |
| Daidzein | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of Nitric Oxide (NO) Production | 50[1] |
| Glycitein | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of Nitric Oxide (NO) Production | 50[1] |
| Biochanin A | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine production | Dose-dependent |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of isoflavones like this compound are primarily mediated through the inhibition of pro-inflammatory signaling pathways. A common experimental approach to validate these effects involves the use of macrophage cell lines stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates an inflammatory response.
Experimental Workflow for Validating Anti-inflammatory Effects
Key Signaling Pathway in Inflammation
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or other test compounds for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Sodium nitrite solution of known concentrations.
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
96-well microplates pre-coated with capture antibody.
-
Wash buffer, detection antibody, streptavidin-HRP, substrate solution, and stop solution (typically provided in the kit).
-
-
Procedure (General Outline):
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells four times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Aspirate and wash the wells four times.
-
Add 100 µL of streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Aspirate and wash the wells four times.
-
Add 100 µL of substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm immediately.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to detect the levels of specific proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), within the cells.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobiochanin A: A Comparative Analysis of Its Antioxidant Capacity Against Other Isoflavones
For researchers and professionals in drug development, understanding the nuanced differences in the antioxidant capacities of isoflavones is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of dihydrobiochanin A against other prominent isoflavones, supported by experimental data and detailed methodologies.
Structure-Activity Relationship in Isoflavone Antioxidant Capacity
The antioxidant activity of isoflavones is intrinsically linked to their chemical structure. Key determinants include the number and arrangement of hydroxyl (-OH) groups on the aromatic rings and the saturation of the C-ring. This compound, as the name suggests, possesses a saturated C-ring, distinguishing it from its unsaturated counterpart, biochanin A. This structural alteration can influence its electron-donating ability and, consequently, its antioxidant potential.
Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. Furthermore, isoflavone aglycones are typically more potent antioxidants than their glycoside forms, as the sugar moiety can hinder the radical scavenging activity of the hydroxyl groups.
While direct comparative studies providing IC50 values for this compound are limited in the readily available scientific literature, we can infer its potential activity based on the established structure-activity relationships of isoflavones. The saturation of the C2-C3 double bond in this compound may alter its radical scavenging mechanism compared to planar isoflavones like biochanin A.
Comparative Antioxidant Activity of Isoflavones
To provide a quantitative comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of several common isoflavones from various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity. It is important to note that these values can vary between studies due to different experimental conditions.
| Isoflavone | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Biochanin A | ~487 (as part of an extract) | ~31 (as part of an extract) | |
| Genistein | Varies significantly | Varies significantly | |
| Daidzein | Varies significantly | Varies significantly | |
| Ascorbic Acid (Standard) | Varies significantly | Varies significantly |
Note: Specific IC50 values for pure isoflavones can vary widely in the literature. The values for Biochanin A are from an extract and are illustrative. Direct, side-by-side comparisons under identical experimental conditions are most reliable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the outlines of the commonly employed DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Various concentrations of the test compound (isoflavone) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at the maximum wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at its maximum wavelength (around 734 nm).
-
Various concentrations of the test compound (isoflavone) are added to the ABTS•+ solution.
-
After a specific incubation period (e.g., 6 minutes), the absorbance is measured at the maximum wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
ABTS Radical Scavenging Assay Workflow
Molecular Mechanism of Action: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, isoflavones exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals like isoflavones, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Activation of the Nrf2 Signaling Pathway by Isoflavones
Dihydrobiochanin A: A Comparative Analysis of its Anti-Cancer Effects Across Various Cell Lines
For Immediate Release
This guide provides a comprehensive comparative analysis of the in vitro anti-cancer effects of Dihydrobiochanin A, an isoflavone found in red clover and other legumes. The data presented herein summarizes its impact on cell viability, apoptosis, and key signaling pathways across a range of human cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (also referred to as Biochanin A) in various cancer cell lines as determined by MTT assays. These values highlight the differential sensitivity of cancer cells to this compound's cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Breast Cancer | MCF-7 | ~20-50 µM | 72 hours | [1] |
| Breast Cancer | SK-BR-3 | ~50-100 µM | 72 hours | [1] |
| Lung Cancer | A549 | Not explicitly stated, but inhibits proliferation at 5-20 µmol/L | 1-3 days | [2] |
| Lung Cancer | 95D | Not explicitly stated, but inhibits proliferation at 5-20 µmol/L | 1-3 days | [2] |
| Prostate Cancer | LNCaP | Not explicitly stated, but sensitizes to TRAIL at non-toxic concentrations | Not specified | [3] |
| Prostate Cancer | DU-145 | Not explicitly stated, but sensitizes to TRAIL at non-toxic concentrations | Not specified | [3] |
| Prostate Cancer | PC-3 | Not explicitly stated, but induces apoptosis | Not specified | [4] |
Mechanisms of Action: A Look at Cellular Signaling
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis. The following sections detail its mechanism of action in breast, lung, and prostate cancer cell lines.
Breast Cancer: Targeting the PI3K/Akt/mTOR and Erk1/2 Pathways
In HER-2 positive breast cancer cells, such as SK-BR-3, this compound has been shown to inhibit key survival and proliferation pathways.[1] It reduces the phosphorylation of Akt and mTOR, central components of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[1] Additionally, it has been observed to decrease the activation of the Erk1/2 pathway and inhibit the transcription factor NFκB.[1]
Lung Cancer: Induction of Apoptosis via the Intrinsic Pathway
In non-small cell lung cancer cell lines A549 and 95D, this compound has been demonstrated to induce apoptosis.[2] This is achieved through the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the subsequent activation of caspase-3, a key executioner of apoptosis.[2]
Prostate Cancer: Sensitization to TRAIL-Induced Apoptosis and Cell Cycle Regulation
In prostate cancer cells, this compound has a multifaceted effect. It sensitizes TRAIL-resistant prostate cancer cells (LNCaP and DU145) to apoptosis by inhibiting the pro-survival transcription factor NF-κB and upregulating the expression of the death receptor TRAIL-R2 (DR5).[3] Furthermore, in PC-3 and LNCaP cells, it induces apoptosis by increasing the expression of p21, a cell cycle inhibitor, which in turn transcriptionally inhibits Polo-like kinase-1 (PLK-1), a key regulator of mitosis.[4][5]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies of this compound's effects on cancer cells.
General Experimental Workflow
The in vitro evaluation of this compound typically follows a standardized workflow to assess its impact on cancer cell lines.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells.
-
For Apoptosis (Annexin V/PI Staining):
-
Cell Harvesting: Harvest the treated and control cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
-
For Cell Cycle (PI Staining):
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and stain with Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dietary isoflavone biochanin-A sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic Effects of Genistein, Biochanin-A and Apigenin on LNCaP and PC-3 Cells by p21 through Transcriptional Inhibition of Polo-like Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic effects of genistein, biochanin-A and apigenin on LNCaP and PC-3 cells by p21 through transcriptional inhibition of polo-like kinase-1. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Dihydrobiochanin A: A Comparative Analysis of its Enzyme Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory potential of Dihydrobiochanin A, with a focus on its relationship to the well-studied isoflavone, Biochanin A. Due to the limited direct experimental data on this compound's enzyme inhibition, this comparison leverages data from its parent compound, Biochanin A, to infer its potential efficacy against key enzymes like aromatase and cyclooxygenases (COX). This guide presents available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in the evaluation of this compound for further research and development.
Executive Summary
Comparative Efficacy of Biochanin A Against Known Enzyme Inhibitors
To provide a framework for evaluating the potential of this compound, the following tables summarize the inhibitory concentrations (IC50) of its parent compound, Biochanin A, against aromatase, alongside well-established inhibitors of aromatase and COX enzymes.
Table 1: Aromatase (CYP19A1) Inhibition
| Compound | Type of Inhibitor | IC50 Value | Cell/Enzyme System |
| Biochanin A | Isoflavone (Competitive) | 8 µM[1] | MCF-7aro cells[1] |
| Biochanin A | Isoflavone | 12.5 µM | Recombinant human CYP19 |
| Letrozole | Non-steroidal Aromatase Inhibitor | 4 nM - 9.02 nM[2] | In vitro aromatase inhibition assay[2] |
| Anastrozole | Non-steroidal Aromatase Inhibitor | ~50 nM (for proliferation inhibition) | T-47Daro spheroid cells |
| Exemestane | Steroidal Aromatase Inhibitor | 0.232 µM[3] | In vitro aromatase activity |
| Formestane | Steroidal Aromatase Inhibitor | 42 nM[3] | In vitro aromatase activity |
Table 2: Cyclooxygenase (COX) Inhibition - Reference Inhibitors
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 Selective | 0.08 µM (COX-2)[4] | 117.5[4] |
| Diclofenac | Non-selective COX Inhibitor | ~1.8 (SI) | 1.8 |
| Ibuprofen | Non-selective COX Inhibitor | Not specified | Not specified |
| Naproxen | Non-selective COX Inhibitor | Not specified | Not specified |
Note: Specific IC50 values for this compound against COX-1 and COX-2 are not currently available in the reviewed literature.
Signaling Pathways and Experimental Workflow
To visualize the biological context of aromatase inhibition and the general workflow for assessing enzyme inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for assessing aromatase and cyclooxygenase inhibition, based on established methodologies.
Aromatase Inhibition Assay (Human Recombinant CYP19)
Objective: To determine the in vitro inhibitory effect of a test compound on human recombinant aromatase (CYP19) activity.
Materials:
-
Human recombinant CYP19 enzyme
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
[1β-³H]-Androstenedione (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known aromatase inhibitor as a positive control (e.g., Letrozole)
-
Phosphate buffer (pH 7.4)
-
Scintillation cocktail and vials
-
Microplate reader (for scintillation counting)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the human recombinant CYP19 enzyme.
-
Add varying concentrations of the test compound or the positive control to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Extract the released ³H₂O, which is a product of the aromatase reaction, using a charcoal-dextran suspension.
-
Centrifuge the samples to pellet the charcoal-dextran with the unreacted substrate.
-
Transfer the supernatant containing the ³H₂O to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes using a fluorometric method.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitors as positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black microplate, add the reaction buffer, heme, and the fluorometric probe to each well.
-
Add the test compound at various concentrations or the respective positive controls to the designated wells. Include a vehicle control.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) in the dark.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 585-595 nm emission) over a period of time (e.g., 5-10 minutes) in kinetic mode.
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound by comparing the reaction rate to that of the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Conclusion
While direct experimental evidence for the enzyme inhibitory efficacy of this compound is currently lacking, the available data on its parent compound, Biochanin A, suggests a potential for aromatase inhibition. The provided comparative data with known inhibitors and detailed experimental protocols offer a valuable resource for researchers interested in further investigating the pharmacological properties of this compound. Future in vitro and in vivo studies are essential to definitively characterize its inhibitory profile against aromatase, COX, and other relevant enzymes, and to elucidate its potential as a therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of Dihydrobiochanin A: A Procedural Guide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides a comprehensive framework for the safe handling and disposal of Dihydrobiochanin A, emphasizing the critical need for a substance-specific Safety Data Sheet (SDS) to determine the appropriate disposal route. In the absence of a specific SDS for this compound, this document outlines a procedural workflow based on established laboratory safety protocols and hazardous waste management principles.
Immediate Safety Considerations: The Prerequisite of Hazard Identification
Before any disposal procedures can be initiated, a thorough hazard assessment of this compound is mandatory. The primary source for this information is the Safety Data Sheet (SDS) provided by the chemical supplier. An SDS contains crucial details regarding a substance's physical, chemical, and toxicological properties, as well as specific handling, storage, and disposal instructions.
Actionable Step: Obtain the Safety Data Sheet (SDS) for this compound from your supplier. This document is the cornerstone of a safe disposal plan. In the interim, treat this compound as a potentially hazardous substance.
General Laboratory Chemical Disposal Procedures
Once the hazard characteristics of this compound are identified from the SDS, the following general procedures should be followed. These steps are in line with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and best practices from academic and research institutions.[1][2][3][4][5][6]
-
Waste Characterization: Based on the SDS, determine if this compound is a hazardous waste. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.[1]
-
Containerization: Use a chemically compatible, leak-proof container for collecting this compound waste. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name, "this compound." Include the date of accumulation and any other information required by your institution.[1]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3] This area should be under the control of the laboratory personnel.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by the EHS office and local regulations.[3]
Disposal Options for Chemical Waste
The appropriate disposal route for this compound will depend on its hazard classification as determined by the SDS. The table below summarizes general disposal options and their typical requirements.
| Disposal Option | Requirements and Considerations |
| Hazardous Waste Collection | For chemicals classified as hazardous (e.g., toxic, flammable, corrosive, reactive). The waste must be properly segregated, containerized, labeled, and collected by the institution's EHS department for disposal by a licensed hazardous waste vendor.[1][3][6] |
| Sewer Disposal (Drain) | Generally permissible only for small quantities of water-soluble, non-hazardous substances with a neutral pH. This route is highly regulated and often discouraged. Explicit approval from the EHS office is required.[2] |
| Regular Trash | Permissible only for non-hazardous, solid chemical waste. The chemical must not be reactive, flammable, corrosive, or toxic. The SDS will specify if this is a safe option. |
| Neutralization | For certain acidic or basic wastes, in-lab neutralization to a safe pH range may be an option prior to disposal. This procedure must be conducted safely, and the neutralized waste still requires a final disposal determination by the EHS office.[2] |
Experimental Protocols for Waste Characterization
In the absence of an SDS, your institution's EHS office may need to perform a hazard characterization. This could involve:
-
Literature Review: A thorough search of chemical databases for toxicological and environmental data on this compound or structurally similar compounds.
-
Analytical Testing: In rare cases, analytical methods such as flash point testing (for ignitability), pH measurement (for corrosivity), or toxicity characteristic leaching procedure (TCLP) may be employed to determine if the waste exhibits hazardous characteristics.
It is critical that laboratory personnel do not attempt these characterizations themselves. This must be conducted by trained EHS professionals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Workflow
Disclaimer: This information is intended as a general guide. The specific disposal procedures for this compound must be determined based on its Safety Data Sheet and in consultation with your institution's Environmental Health and Safety office. Always adhere to your local, state, and federal regulations.
References
- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. epa.gov [epa.gov]
- 5. vumc.org [vumc.org]
- 6. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
